1-(3-Furyl)-2-propyn-1-ol
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Overview
Description
1-(3-Furyl)-2-propyn-1-ol is an organic compound characterized by the presence of a furan ring attached to a hydroxy-propyne group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Furyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with propargyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process, followed by hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Furyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated furans.
Scientific Research Applications
1-(3-Furyl)-2-propyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Furyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its furan ring can participate in π-π interactions with aromatic systems, influencing its reactivity and binding properties.
Comparison with Similar Compounds
1-(3-Furyl)ethylamine: A compound with a similar furan ring structure but different functional groups.
1-(3-Furyl)-1H-indole-2,3-dione: Another furan-containing compound with distinct chemical properties.
Properties
Molecular Formula |
C7H6O2 |
---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1-(furan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c1-2-7(8)6-3-4-9-5-6/h1,3-5,7-8H |
InChI Key |
JUZRSGNQWHAECM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=COC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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